1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole involves several steps. One common synthetic route includes the reaction of a tryptamine derivative with a dihydropyran ring system. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the tricyclic structure . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the indole ring, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tricyclic tryptamine derivatives.
Biology: The compound’s interaction with serotonin receptors makes it valuable for studying neurotransmitter pathways and receptor binding.
Medicine: Its potential as a serotonin receptor agonist suggests possible therapeutic applications in treating conditions related to serotonin imbalance, such as depression and anxiety.
Mechanism of Action
The mechanism of action of 1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole involves its binding to the serotonin receptor 5-HT2A. As a partial agonist, it activates the receptor but to a lesser extent than a full agonist. This interaction influences various molecular targets and pathways associated with serotonin signaling, affecting mood, perception, and other physiological processes .
Comparison with Similar Compounds
1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole can be compared with other similar compounds, such as:
- 4,5-MDO-DMT
- 4,5-MDO-DiPT
- 5-MeO-DMT
- CP-132,484
- RU-28306
- Ramelteon
Properties
CAS No. |
135360-97-3 |
---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)ethanamine |
InChI |
InChI=1S/C15H20N2O/c1-17(2)8-7-11-10-16-13-5-6-14-12(15(11)13)4-3-9-18-14/h5-6,10,16H,3-4,7-9H2,1-2H3 |
InChI Key |
RMMYVKPVLLBYDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C3=C(C=C2)OCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.